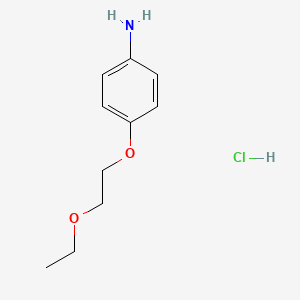

4-(2-Ethoxyethoxy)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-ethoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAOYHARVCDLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 2 Ethoxyethoxy Aniline Hydrochloride and Its Derivatives

Established Synthetic Pathways for Aniline (B41778) and Ether Moieties

The foundational synthesis of the target molecule involves the strategic formation of its two key components: the substituted aniline ring and the ethoxyethoxy ether chain.

A predominant and highly reliable method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compounds. ncert.nic.in This transformation can be achieved through various protocols, including catalytic hydrogenation or the use of metals in an acidic medium. Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a finely divided metal catalyst such as palladium, platinum, or nickel. ncert.nic.in

Alternatively, chemical reduction using metals like iron, tin, or zinc in the presence of hydrochloric acid is a common laboratory and industrial practice. researchgate.net The reduction with iron filings and hydrochloric acid is particularly advantageous as the ferric chloride (FeCl₂) byproduct is hydrolyzed, regenerating the acid in the process and thus requiring only a catalytic amount to initiate the reaction. ncert.nic.in While high-pressure hydrolysis is not a primary route for aniline formation, it can be employed in related steps, such as the deprotection of an amide group used to modulate the reactivity of the aniline during other synthetic transformations. ncert.nic.in

The synthesis of the ether linkage in precursors to 4-(2-ethoxyethoxy)aniline (B1612612) often employs Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a primary alkyl halide. For the target compound, a precursor such as 4-nitrophenol (B140041) could be deprotonated with a base to form the corresponding phenoxide, which is then reacted with 2-bromoethoxyethane to form 1-(2-ethoxyethoxy)-4-nitrobenzene. The nitro group is subsequently reduced to the aniline.

More complex pathways may involve precursors like 3,4-dihydroxybenzoic acid (protocatechuic acid). researchgate.net These strategies allow for the introduction of multiple functional groups. Selective etherification of one of the hydroxyl groups can be achieved, followed by further chemical modification of the remaining hydroxyl and carboxylic acid moieties.

Amination strategies refer to the introduction of the amino group onto the aromatic ring. While direct nucleophilic aromatic substitution of a halide with an amine is possible, it typically requires a highly activated aromatic ring. A more common strategy is the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine, as described previously. ncert.nic.inchemistrysteps.com This two-step process is a cornerstone of aromatic amine synthesis.

Coupling Reactions in Advanced Chemical Synthesis

Once the 4-(2-ethoxyethoxy)aniline core is synthesized, it serves as a versatile building block for creating more complex derivatives through various coupling reactions. These reactions are essential for forming new carbon-carbon, carbon-nitrogen, and heterocyclic linkages.

The formation of an amide bond by coupling a carboxylic acid with the aniline nitrogen is one of the most frequent reactions in medicinal chemistry. mychemblog.com This transformation requires the activation of the carboxylic acid, which is accomplished using a variety of coupling reagents. bachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium salt-based reagent that efficiently produces active esters from carboxylic acids, particularly those derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comhighfine.com It is highly effective, especially for sterically hindered substrates, and is known to suppress racemization. highfine.comacs.org

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble carbodiimide (B86325). biosynth.comcommonorganicchemistry.com It activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. actim.com A significant advantage of EDC is that its urea (B33335) byproduct is also water-soluble, facilitating easy removal through aqueous workup during product purification. commonorganicchemistry.comlouisville.edu

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based reagent. wikipedia.org Similar to HATU, it facilitates amide bond formation with high efficiency and is a suitable substitute for the BOP reagent, avoiding the formation of the carcinogenic byproduct HMPA. wikipedia.orgcommonorganicchemistry.com

DIC (N,N'-Diisopropylcarbodiimide) is another carbodiimide coupling agent, similar in function to DCC (N,N'-Dicyclohexylcarbodiimide). enamine.netbiosynth.compeptide.com It is often preferred in solid-phase synthesis because its urea byproduct is more soluble in common organic solvents than the byproduct of DCC, simplifying purification. peptide.com

| Reagent | Abbreviation | Reagent Class | Key Features & Byproducts |

|---|---|---|---|

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | Uronium/Aminium Salt | High efficiency, low racemization, suitable for hindered substrates. Byproducts are soluble. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC·HCl | Carbodiimide | Water-soluble reagent and urea byproduct, allowing for easy aqueous workup. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Efficient coupling, avoids carcinogenic HMPA byproduct associated with BOP reagent. |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Liquid form is easy to handle; urea byproduct is more soluble than that of DCC, useful in solid-phase synthesis. |

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. rsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov For derivatives of 4-(2-ethoxyethoxy)aniline, a halogenated version (e.g., an ortho-bromo derivative) could be coupled with various boronic acids to introduce new aryl, alkyl, or vinyl substituents onto the aromatic ring. rsc.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. rsc.orgnih.gov

| Component | Role in Suzuki-Miyaura Reaction | Example |

|---|---|---|

| Organohalide/Triflate | Electrophilic partner | 1-Bromo-4-(2-ethoxyethoxy)aniline derivative |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | Activates the organoboron species and facilitates the catalytic cycle | Na₂CO₃, K₃PO₄, or Cs₂CO₃ |

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their reliability, high yield, and simple reaction conditions. nih.govorganic-chemistry.org The CuAAC reaction joins a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov To utilize this chemistry, a derivative of 4-(2-ethoxyethoxy)aniline would first need to be functionalized with either an azide or a terminal alkyne group. For instance, the aniline can be converted into an aryl azide via a diazonium intermediate. This functionalized molecule can then be "clicked" onto another molecule bearing the complementary reactive partner, providing a highly efficient method for creating complex molecular architectures. rsc.orgacs.org

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of 4-(2-ethoxyethoxy)aniline hydrochloride necessitates rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product consistency. Key considerations involve the careful selection of solvents and catalysts, as well as precise control over reaction parameters such as temperature and time.

Solvent System Evaluation and Selection

The choice of solvent is critical in the synthesis of aniline derivatives, influencing reaction kinetics, yield, purity, and ease of product isolation. For the common synthetic route involving the catalytic reduction of a corresponding nitrobenzene (B124822) precursor, solvents like ethyl acetate (B1210297) are often evaluated. researchgate.net A key consideration during scale-up is the management of heat evolution (exothermicity), and the solvent's properties play a significant role in this. An ideal solvent system should fully dissolve reactants while allowing for the precipitation of the product or easy removal post-reaction. In continuous flow processes, which offer enhanced safety and control for scale-up, solvents like dichloromethane (B109758) have been utilized for initial reaction steps such as acetylation. google.com The evaluation process typically involves screening a range of solvents to find the optimal balance between reactivity, safety, environmental impact, and cost.

| Solvent | Potential Application | Advantages | Considerations for Scale-Up |

| Ethyl Acetate | Catalytic hydrogenation | Good solubility for nitroaromatics; relatively low toxicity. | Potential for high heat evolution rates, requiring careful thermal management. researchgate.net |

| Ethanol | Catalytic hydrogenation; final salt formation | Effective for hydrogenation; good solvent for crystallization of hydrochloride salts. nih.govmdpi.com | Flammability; must be thoroughly removed from the final product. |

| Dichloromethane | Intermediate reaction steps (e.g., acetylation) | Excellent solvent for many organic compounds. google.com | Environmental and health concerns; requires strict containment and recovery systems. |

| 2-Propanol | N-alkylation reactions | Can be used in aqueous mixtures for reductive amination processes. jocpr.com | Separation from water may be required depending on the process. |

Catalyst and Reagent Screening

Catalysts are fundamental to many synthetic routes for anilines, particularly in the reduction of nitro groups. The screening of various catalysts is performed to identify the most efficient and selective option. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation from the reaction mixture. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitrobenzenes to their corresponding anilines. researchgate.netjocpr.com The catalyst's activity and longevity are critical factors in large-scale production.

Reagent selection for the final salt formation is also crucial. Aniline hydrochloride is typically prepared by reacting the aniline base with hydrogen chloride. nih.gov This can be achieved using hydrogen chloride gas or a solution of HCl in an appropriate solvent, such as ethanol. mdpi.com The choice of reagent and its purity can impact the final product's quality and yield.

| Catalyst/Reagent | Reaction Step | Typical Role | Key Screening Parameters |

| Palladium on Carbon (Pd/C) | Reduction of nitro group | Heterogeneous catalyst for hydrogenation. researchgate.netjocpr.com | Activity, selectivity, reusability, cost. |

| Raney Nickel | Reduction of nitro group | Alternative heterogeneous catalyst for hydrogenation. | Activity, potential for metal leaching, handling safety. |

| Hydrogen Chloride (gas or solution) | Hydrochloride salt formation | Acid source to protonate the aniline base. mdpi.comnih.gov | Concentration, solvent choice (e.g., ethanol), stoichiometry. |

| Ammonium (B1175870) Formate | Reductive amination | Serves as an in-situ hydrogen donor in transfer hydrogenation. jocpr.com | Reaction compatibility, efficiency compared to direct hydrogenation. |

Temperature and Reaction Time Profile Adjustments

Temperature and reaction time are interdependent parameters that must be precisely controlled to maximize product yield and minimize the formation of impurities. Generally, increasing the reaction temperature accelerates the reaction rate. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as C-alkylation or product degradation, which would reduce selectivity and complicate purification. researchgate.net For instance, studies on aniline alkylation show that while aniline conversion increases with temperature, the selectivity towards specific products can either increase or decrease, necessitating careful optimization. researchgate.net

Reaction time is another critical variable. The progress of the reaction is typically monitored using analytical techniques like Thin Layer Chromatography (TLC) to determine the point of completion. jocpr.com Allowing the reaction to proceed for an optimal duration ensures maximum conversion of starting materials without promoting the formation of degradation products. In catalytic oxidations of aniline, for example, both reaction time and temperature are screened in detail to achieve high conversion and selectivity. rsc.org The development of a precise temperature and time profile is a key goal of process optimization for robust and reproducible manufacturing.

| Parameter | Effect of Increase | Optimization Goal |

| Temperature | Increases reaction rate. researchgate.net May decrease selectivity or cause degradation if too high. researchgate.net | Identify the lowest temperature for an efficient reaction rate while maintaining high selectivity. |

| Reaction Time | Increases conversion of starting material. May lead to byproduct formation if too long. | Determine the point of maximum reactant conversion before significant impurity formation occurs. jocpr.com |

Purification and Isolation Techniques in Laboratory and Industrial Scale

The final stages of synthesis involve the purification of the crude product to meet required specifications and its isolation in a stable, easy-to-handle form. The methods employed can differ significantly between laboratory and industrial scales.

Chromatographic Separation Methods (e.g., Column Chromatography, Thin Layer Chromatography)

In the laboratory, chromatographic techniques are invaluable for both monitoring reactions and purifying products. Thin Layer Chromatography (TLC) is a rapid and simple method used to track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. jocpr.com

For purification, flash column chromatography is commonly employed. cardiff.ac.uk This technique separates the target compound from impurities based on differential adsorption to a stationary phase, typically silica (B1680970) gel. nih.gov A solvent system, or eluent, is passed through the column to carry the compounds at different rates. The selection of the eluent is critical for achieving good separation. For aniline derivatives, common solvent systems include mixtures of a non-polar solvent like petroleum ether or cyclohexane (B81311) with a more polar solvent like ethyl acetate. jocpr.comcardiff.ac.uknih.gov While highly effective, column chromatography is less common for large-scale industrial purification due to high solvent consumption and cost, but it can be used for high-value products.

Crystallization and Precipitation Processes

On both laboratory and industrial scales, crystallization and precipitation are the most common methods for the purification and isolation of solid compounds like this compound. The formation of the hydrochloride salt itself serves as a purification step, as it often has different solubility properties than the free aniline base and related impurities.

The process typically involves dissolving the crude aniline base in a suitable solvent, such as ethanol, and then adding hydrochloric acid. nih.govmdpi.com The resulting hydrochloride salt, being less soluble in the solvent system, precipitates out of the solution. The solid can then be collected by filtration. Recrystallization, a process of dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, can be used to further enhance purity. As the solution cools, the solubility of the compound decreases, and it forms crystals, while impurities tend to remain in the solution. nih.gov This method is highly scalable and is a cornerstone of industrial purification for crystalline solids.

Chemical Reactivity and Mechanistic Investigations of 4 2 Ethoxyethoxy Aniline Hydrochloride

Reactivity Profiles of the Aniline (B41778) Functional Group

The aniline moiety is the most reactive site in the molecule, participating in a wide range of chemical reactions. Its reactivity is a consequence of the lone pair of electrons on the nitrogen atom, which can act as a nucleophile or be donated into the aromatic ring, thereby activating it.

Nucleophilic Characteristics and Reactions

The nitrogen atom in 4-(2-ethoxyethoxy)aniline (B1612612) possesses a lone pair of electrons, rendering it nucleophilic. quora.com This allows it to react with various electrophiles. As a primary aromatic amine, it can undergo reactions such as acylation and alkylation at the nitrogen atom.

Acylation: A common reaction is the acylation with agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. scispace.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the aniline nitrogen attacks the carbonyl carbon of the acylating agent. wikipedia.org The formation of an amide is often used to temporarily protect the amino group, reducing its activating effect on the aromatic ring and preventing side reactions during other transformations. chemistrysteps.comlibretexts.org

Diazotization and Azo Coupling: Primary aromatic amines like 4-(2-ethoxyethoxy)aniline are important precursors in the synthesis of azo dyes. In a two-step process, the amine is first treated with a nitrous acid source (typically sodium nitrite (B80452) in acidic solution) at low temperatures to form a diazonium salt. researchgate.netunb.ca This diazonium salt is a potent electrophile and can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, in an azo coupling reaction to form a highly colored azo compound. researchgate.netunb.caresearchgate.net The extensive conjugation in the resulting molecule is responsible for its color. researchgate.net

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-(4-(2-ethoxyethoxy)phenyl)acetamide |

| Diazotization | Sodium Nitrite, HCl | 4-(2-Ethoxyethoxy)benzenediazonium chloride |

| Azo Coupling | Phenol | Azo Dye |

Electrophilic Aromatic Substitution on the Aromatic Ring

The amino group (-NH₂) is a powerful activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. chemistrysteps.combyjus.com This is due to the donation of the nitrogen's lone pair into the aromatic π-system, which increases the electron density at these positions and stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org The ethoxyethoxy group at the para position further enhances this activation. Consequently, 4-(2-ethoxyethoxy)aniline is highly susceptible to electrophilic attack at the positions ortho to the amino group.

Halogenation: Reaction with halogens, such as bromine in bromine water, typically leads to polysubstitution due to the high activation of the ring. libretexts.orgbyjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution on a highly activated ring like that of 4-(2-ethoxyethoxy)aniline, the reactivity of the amino group is often moderated by converting it into an amide (e.g., acetanilide) first. chemistrysteps.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺). chemistrysteps.combyjus.com This group is strongly deactivating and a meta-director, leading to a mixture of products. chemistrysteps.combyjus.com To favor the formation of the ortho-nitro product, the amino group is typically protected via acetylation before nitration, followed by deprotection. chemistrysteps.com

Sulfonation: The reaction of aniline with sulfuric acid forms anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid. byjus.com

| Electrophilic Substitution | Reagent | Expected Major Product Position(s) | Notes |

| Bromination | Br₂ | ortho to -NH₂ | Polysubstitution is common without protection. libretexts.orgbyjus.com |

| Nitration | HNO₃, H₂SO₄ | meta and ortho to -NH₂ | Protonation of the amine leads to meta-directing anilinium ion. chemistrysteps.combyjus.com |

| Sulfonation | H₂SO₄ | ortho to -NH₂ | Rearrangement reaction occurs upon heating. byjus.com |

Oxidation Reactions (e.g., in Polymerization Initiation)

Aniline and its derivatives can be oxidized to form a variety of products, with one of the most significant being the formation of polyaniline (PANI), a conducting polymer. asianpubs.orgnih.gov The oxidative polymerization is typically carried out in an acidic medium using a chemical oxidant such as ammonium (B1175870) persulfate or ferric chloride. scispace.comasianpubs.org

The mechanism is believed to proceed through the formation of an aniline radical cation. asianpubs.org This radical cation can then couple with other aniline molecules in a "head-to-tail" fashion to form the polymer chain. nih.gov The presence of substituents on the aniline ring, such as the ethoxyethoxy group, can influence the polymerization process and the properties of the resulting polymer. Electron-donating groups can affect the oxidation potential of the monomer and the electronic and morphological properties of the final polymer. nih.govrsc.org While C- and N-substituted aniline derivatives often result in polymers with lower molecular weight and electrical conductivity compared to unsubstituted PANI, they can be synthesized to improve properties like solubility. nih.gov

Transformations Involving the Ethoxyethoxy Ether Linkage

The ethoxyethoxy group consists of aryl ether and alkyl ether linkages. Aryl ethers are generally very stable and resistant to cleavage due to the strength of the sp²-hybridized carbon-oxygen bond. wikipedia.org Cleavage of this bond requires harsh conditions, typically treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgopenstax.orglibretexts.org

Under such conditions, the reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, creating a good leaving group (an alcohol). wikipedia.orgopenstax.org A halide ion (I⁻ or Br⁻) then acts as a nucleophile. For an aryl alkyl ether, the nucleophilic attack will occur at the alkyl carbon, not the aromatic carbon, which is resistant to Sₙ1 and Sₙ2 reactions. libretexts.org Therefore, acidic cleavage of 4-(2-ethoxyethoxy)aniline would be expected to break the bond between the ethoxy oxygen and the aromatic ring, yielding 4-aminophenol (B1666318) and a halogenated ethoxyethane derivative. The alkyl ether linkage within the ethoxyethoxy chain is also susceptible to cleavage under these harsh acidic conditions. Diaryl ethers, however, are generally not cleaved by acids. libretexts.org Ethers are typically stable under basic and neutral conditions. openstax.orgresearchgate.net

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

Understanding the mechanisms of reactions involving 4-(2-ethoxyethoxy)aniline hydrochloride is crucial for controlling reaction outcomes and synthesizing desired products.

Reductive Amination Mechanisms

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines from primary amines. wikipedia.orgmdma.ch The reaction involves the initial formation of an imine from the primary amine and a carbonyl compound (an aldehyde or ketone), followed by the reduction of the imine to the corresponding amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Imine Formation: 4-(2-Ethoxyethoxy)aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (a compound containing a C=N double bond). This step is typically reversible and is often favored under neutral to weakly acidic conditions. wikipedia.org

Reduction: The intermediate imine is then reduced to the final amine product. This reduction can be achieved using various reducing agents. A common choice is sodium cyanoborohydride (NaBH₃CN) because it is mild enough not to reduce the starting aldehyde or ketone but is effective at reducing the protonated imine (iminium ion). libretexts.orgmasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation can also be employed. wikipedia.orgmdma.chnih.gov

This reaction can often be performed as a one-pot synthesis where the amine, carbonyl compound, and reducing agent are all combined. wikipedia.org

| Step | Reactants | Intermediate/Product | Key Features |

| 1. Imine Formation | 4-(2-Ethoxyethoxy)aniline + Aldehyde/Ketone | Imine + Water | Nucleophilic attack of amine on carbonyl, followed by dehydration. Reversible. wikipedia.org |

| 2. Reduction | Imine + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Reduction of the C=N double bond. Selective reducing agents are often used. libretexts.orgmasterorganicchemistry.com |

Oxidative Radical Coupling Pathways

The initiation of the reaction involves the oxidation of the aniline monomer to form a cation radical. researchgate.netresearchgate.net This can be achieved using chemical oxidants or electrochemical methods. The formation of this anilinium cation-radical is a critical step, as it is the primary reactive species that initiates the coupling process. researchgate.net

Propagation proceeds through the coupling of these cation radicals. The primary coupling pathway for aniline and its para-substituted derivatives is a head-to-tail mechanism. nih.gov This involves the electrophilic attack of a cation radical on the para-position of a neutral aniline molecule, or the coupling of two cation radicals. In the case of 4-(2-ethoxyethoxy)aniline, the para-position is blocked, which directs the coupling to the ortho-positions relative to the amino group. This results in the formation of phenazine-like structures or other complex branched architectures. researchgate.netresearchgate.net The reaction can also proceed via the formation of dimeric and trimeric intermediates, such as semidine and phenazine (B1670421) structures. researchgate.net

The general steps in the oxidative radical coupling of aniline derivatives are outlined below:

| Step | Description | Key Intermediates |

| Initiation | Oxidation of the aniline monomer to form a cation radical. | Anilinium cation-radical |

| Propagation | Coupling of cation radicals or reaction of a cation radical with a neutral monomer to form dimers, trimers, and ultimately the polymer chain. | Dimeric cation-radicals, Phenazine-like structures |

| Termination | Reaction of terminal cation radicals to form a stable, non-reactive polymer chain. | Polyaniline derivative |

The acidity of the reaction medium plays a crucial role in the polymerization process. The reaction is typically carried out in an acidic medium, which is essential for the protonation of the aniline nitrogen, influencing the formation and stability of the radical intermediates. researchgate.netkpi.ua

Catalytic Cycle Analysis in Cross-Coupling and Polymerization

This compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, involves a sequence of oxidative addition, transmetalation (or related step), and reductive elimination.

In a typical Suzuki-Miyaura cross-coupling reaction , an aryl halide or triflate is coupled with an organoboron compound. While this compound itself would not be a direct substrate, its corresponding aryl halide derivative would readily participate. The catalytic cycle, in which an aryl halide derivative of 4-(2-ethoxyethoxy)aniline would partake, is as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (Ar'-B(OR)2) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In this reaction, this compound can act as the amine coupling partner with an aryl halide or triflate. The catalytic cycle for this process is generally understood to involve the following steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center. A base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. The table below summarizes the key components in a typical palladium-catalyzed cross-coupling reaction involving an aniline derivative.

| Component | Role in the Catalytic Cycle | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the palladium catalyst, influences its reactivity and selectivity. | Phosphine (B1218219) ligands (e.g., PPh3, XPhos), N-heterocyclic carbenes (NHCs) |

| Base | Activates the organoboron reagent (in Suzuki coupling) or deprotonates the amine (in Buchwald-Hartwig amination). | K2CO3, Cs2CO3, NaOtBu |

| Solvent | Solubilizes the reactants and catalyst, can influence reaction rates. | Toluene, Dioxane, THF |

The presence of the 2-ethoxyethoxy group in 4-(2-ethoxyethoxy)aniline can influence its reactivity in these catalytic cycles by altering the nucleophilicity of the amino group and the electronic properties of the aromatic ring.

Rational Design and Synthesis of Advanced Derivatives and Analogues

Substituted Aniline (B41778) Derivatives as Core Scaffolds

In this context, 4-(2-Ethoxyethoxy)aniline (B1612612) hydrochloride serves as a valuable substituted aniline derivative. The ethoxyethoxy group at the para position introduces a flexible, polar side chain that can influence the physicochemical properties of the resulting molecules. This moiety can participate in hydrogen bonding and other non-covalent interactions, which is a critical consideration in rational drug design and the development of materials with specific recognition properties. The hydrochloride salt form enhances the compound's stability and handling characteristics. The strategic use of such substituted anilines as core scaffolds allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of material properties.

Synthesis of Quinazoline-Based Architectures Incorporating Ethoxyethoxy Moieties

Quinazoline (B50416) and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The synthesis of quinazoline-based architectures often involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent, or the reaction of a 2-aminobenzonitrile (B23959) with an appropriate electrophile. A common and versatile approach to 4-anilinoquinazolines involves the nucleophilic substitution of a 4-chloroquinazoline (B184009) with a substituted aniline.

While direct synthesis of quinazolines from 4-(2-Ethoxyethoxy)aniline is not extensively detailed in the reviewed literature, analogous syntheses with structurally similar alkoxy-substituted anilines provide a clear precedent. For instance, the synthesis of erlotinib, a well-known EGFR inhibitor, involves the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) with 3-ethynylaniline. This suggests a feasible synthetic pathway where 4-(2-Ethoxyethoxy)aniline hydrochloride could be reacted with a suitable 4-chloroquinazoline derivative to yield novel quinazoline-based architectures. The ethoxyethoxy moiety in such structures would be expected to influence solubility, metabolic stability, and target engagement. The general synthetic scheme would involve the reaction of the aniline with the chloroquinazoline in a suitable solvent, often in the presence of a base to neutralize the generated HCl.

The incorporation of flexible alkoxy chains, such as the ethoxyethoxy group, at various positions of the quinazoline ring system is a known strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. These side chains can impact cell membrane permeability and interaction with biological targets.

Development of Bioconjugation Linkers and Advanced Molecular Probes

The development of effective bioconjugation strategies is crucial for creating advanced molecular tools for diagnostics and therapeutics. Aniline derivatives can play a role in bioconjugation, for example, through aniline-catalyzed hydrazone ligation, which is an efficient method for attaching protein capture agents to surfaces. This method, however, is a general application of anilines as catalysts and does not specifically utilize the 4-(2-ethoxyethoxy)aniline structure as part of the linker itself.

The ethoxyethoxy moiety present in 4-(2-Ethoxyethoxy)aniline is structurally related to polyethylene (B3416737) glycol (PEG), a polymer widely used to improve the pharmacokinetic properties of bioconjugates. Short ethylene (B1197577) glycol or ethoxy chains are often incorporated into linkers to enhance water solubility and reduce non-specific binding. Therefore, this compound presents a potential building block for the design of novel bioconjugation linkers. The aniline functional group can be readily modified to introduce a reactive handle for attachment to a biomolecule, while the ethoxyethoxy chain can serve as a hydrophilic spacer.

In the realm of molecular probes, the photophysical properties of a fluorophore can be modulated by the attachment of different substituents. While there is no specific mention of 4-(2-Ethoxyethoxy)aniline in the development of advanced molecular probes in the reviewed literature, its electron-donating character and the presence of the flexible and polar side chain could potentially be exploited to fine-tune the properties of fluorescent dyes or other imaging agents.

Structure-Property Relationships for Enhanced Aqueous Solubility and Bioavailability (Chemical Design Focus)

The aqueous solubility and bioavailability of a drug candidate are critical parameters that determine its therapeutic potential. The chemical structure of a molecule plays a pivotal role in dictating these properties. The incorporation of polar functional groups and flexible chains is a common strategy in medicinal chemistry to enhance solubility and, consequently, bioavailability.

The this compound molecule incorporates an ethoxyethoxy group, which is a short, hydrophilic chain. This moiety is expected to significantly influence the compound's solubility in aqueous media. The ether linkages in the ethoxyethoxy chain can act as hydrogen bond acceptors, facilitating interactions with water molecules. This is a key principle in the design of soluble drug candidates. The presence of such a group can disrupt the crystal lattice of a solid compound, leading to a lower melting point and improved dissolution characteristics.

Polymeric Derivatives and Macromolecular Systems

The incorporation of functional aniline units into polymeric structures is a well-established field of materials science, leading to the development of conducting polymers and other advanced materials.

Polyaniline (PANI) is a conducting polymer with a wide range of applications in electronics, sensors, and corrosion protection. The properties of PANI can be tuned by modifying the aniline monomer. The introduction of substituents on the aniline ring can significantly affect the solubility, processability, and conductivity of the resulting polymer.

The polymerization of aniline derivatives with alkoxy side chains has been shown to improve the solubility of the resulting polyanilines in common organic solvents. sciltp.com While the direct polymerization of 4-(2-Ethoxyethoxy)aniline is not explicitly detailed in the provided search results, the general principles of aniline polymerization suggest that it could be polymerized, likely through oxidative chemical or electrochemical methods. The resulting polymer would be expected to exhibit enhanced solubility due to the presence of the flexible and polar ethoxyethoxy side chains. This improved solubility would be advantageous for the processing and fabrication of thin films and other polymeric structures. The electronic properties of the polymer would also be influenced by the electron-donating nature of the ethoxyethoxy group.

The general synthetic approach for such a polymer would involve the oxidation of the 4-(2-ethoxyethoxy)aniline monomer in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate. The properties of the resulting polymer, including its conductivity and morphology, would depend on the reaction conditions.

Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains from a substrate, allowing for the precise control over the thickness and density of the resulting polymer brush. This method has been used to create functional surfaces with tailored properties.

Aniline and its derivatives can be used in surface-initiated polymerization to create polyaniline films grafted onto various substrates. This can be achieved through several methods, including electrochemical deposition or by anchoring an initiator to the surface that can then initiate the polymerization of aniline from the surrounding solution. For instance, a self-assembled monolayer of an aniline derivative can be formed on a surface, which then acts as a nucleation site for the growth of polyaniline chains.

While there is no specific mention of using 4-(2-Ethoxyethoxy)aniline in surface-initiated polymerization in the reviewed literature, its structure is amenable to such techniques. The aniline group can participate in the polymerization, and the ethoxyethoxy side chain would impart hydrophilicity and other desirable properties to the grafted polymer film. Such modified surfaces could find applications in biosensors, biocompatible coatings, and controlled release systems. The general methodology would involve the attachment of an initiator or the aniline monomer itself to the surface, followed by the polymerization process.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-level connectivity and conformational details.

Proton (¹H) NMR spectroscopy of 4-(2-Ethoxyethoxy)aniline (B1612612) hydrochloride would reveal distinct signals corresponding to each unique proton environment in the molecule. The presence of the hydrochloride salt would lead to the protonation of the aniline (B41778) nitrogen, forming an ammonium (B1175870) salt (-NH₃⁺). This would cause the amine protons to appear as a broad singlet and would also influence the chemical shifts of the adjacent aromatic protons through inductive effects.

The aromatic protons on the benzene (B151609) ring are expected to exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing ammonium group would be shifted further downfield compared to those adjacent to the electron-donating ethoxyethoxy group. The aliphatic protons of the ethoxyethoxy side chain would appear as a series of coupled signals in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-(2-Ethoxyethoxy)aniline hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.2 | Triplet (t) |

| Ethyl (-CH₂-) | ~3.6 | Quartet (q) |

| Ethoxyethoxy (-OCH₂CH₂O-) | ~3.8 | Multiplet (m) |

| Ethoxyethoxy (-OCH₂CH₂O-) | ~4.1 | Multiplet (m) |

| Aromatic (ortho to -NH₃⁺) | ~7.3 | Doublet (d) |

| Aromatic (ortho to -OR) | ~7.0 | Doublet (d) |

Note: Predicted values are based on standard chemical shift ranges and substituent effects for similar aniline derivatives. Actual experimental values may vary depending on the solvent and concentration.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The aromatic carbons would appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the oxygen (C-O) would be significantly deshielded. The aliphatic carbons of the ethoxyethoxy chain would resonate in the upfield region (typically 15-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~15 |

| Ethyl (-CH₂-) | ~66 |

| Ethoxyethoxy (-OCH₂CH₂O-) | ~68-70 |

| Aromatic (CH) | ~115-125 |

| Aromatic (C-N) | ~130 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

While specific dynamic NMR (DNMR) studies on this compound are not widely reported in the literature, this technique could theoretically provide valuable insights into the conformational dynamics of the molecule. The ethoxyethoxy side chain is not rigid and possesses several single bonds (C-C and C-O) around which rotation can occur.

DNMR experiments, conducted over a range of temperatures, could be used to study the rotational barriers of these bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a time-averaged signal. By analyzing the changes in the NMR spectrum with temperature, it would be possible to calculate the activation energy for these conformational changes, providing a quantitative measure of the chain's flexibility.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For 4-(2-Ethoxyethoxy)aniline, which has a molecular formula of C₁₀H₁₅NO₂, the theoretical exact mass of its protonated form [M+H]⁺ can be calculated.

An experimental HRMS measurement that matches this theoretical value within a very narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds that might have the same nominal mass. The exact mass of the intact hydrochloride salt is 217.086960. chemsrc.com

Table 3: HRMS Data for the Protonated Free Base of 4-(2-Ethoxyethoxy)aniline

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally fragile molecules like this compound. wikipedia.org In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. illinois.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. illinois.edu

For this compound, ESI in positive ion mode would readily generate the protonated molecule of the free aniline base, [C₁₀H₁₅NO₂ + H]⁺, which would be observed as the base peak or molecular ion peak in the mass spectrum at an m/z corresponding to its molecular weight plus the mass of a proton. nih.gov Because ESI is a soft ionization method, minimal fragmentation is typically observed, resulting in a clean spectrum dominated by the molecular ion. wikipedia.org This provides a clear and straightforward confirmation of the compound's molecular weight.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. By analyzing the absorption of infrared radiation, specific functional groups can be identified, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is characterized by a series of absorption bands, each corresponding to a specific vibrational mode of the molecule's covalent bonds. The presence of the hydrochloride salt significantly influences the vibrational frequencies of the amine group.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The primary amine, in its protonated form as an anilinium salt (-NH3+), displays distinct stretching and bending vibrations. The aromatic ring gives rise to characteristic C-H and C=C stretching and bending modes. The ether linkages (C-O-C) of the ethoxyethoxy side chain also produce prominent stretching vibrations.

A comparison with related structures, such as aniline and its hydrochloride salt, as well as 4-methoxyaniline, provides a basis for assigning the observed vibrational frequencies. For instance, the N-H stretching vibrations in aniline hydrochloride typically appear as a broad band in the 2800-3200 cm⁻¹ region, which is a result of the symmetric and asymmetric stretches of the -NH3+ group. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-O-C stretching of the ether groups is expected in the 1250-1000 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Ar-H |

| 2800 - 3200 | N-H Stretch (broad) | -NH₃⁺ |

| 2980 - 2850 | Aliphatic C-H Stretch | -CH₂, -CH₃ |

| 1600 - 1450 | Aromatic C=C Bending | Aromatic Ring |

| 1620 - 1580 | N-H Bending (Asymmetric) | -NH₃⁺ |

| 1550 - 1480 | N-H Bending (Symmetric) | -NH₃⁺ |

| 1260 - 1200 | Aryl-O Stretch | Ar-O-C |

| 1150 - 1050 | Aliphatic C-O Stretch | C-O-C |

Electronic Absorption and Emission Spectroscopy for Photophysical Investigations

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy of this compound reveals electronic transitions within the molecule, primarily associated with the aniline chromophore. The absorption spectrum is influenced by the nature of the solvent and the protonation state of the amino group.

Aniline itself typically exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm. The presence of the hydrochloride salt leads to the protonation of the amino group, forming the anilinium ion. This results in a hypsochromic (blue) shift of the absorption bands, as the non-bonding electrons of the nitrogen are no longer available for resonance with the aromatic ring. Consequently, the spectrum of the hydrochloride salt resembles that of benzene. The alkoxy substituent at the para position, being an electron-donating group, generally causes a bathochromic (red) shift in the parent aniline. Therefore, the UV-Vis spectrum of this compound will be a balance of these electronic effects.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Wavelength (λmax) Range (nm) | Electronic Transition | Chromophore |

| ~ 200 - 220 | π → π | Phenyl ring |

| ~ 250 - 270 | π → π | Phenyl ring |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For aniline derivatives, fluorescence is often observed from the neutral form of the molecule. A study of various aniline derivatives has shown that the non-ionized or neutral forms typically exhibit fluorescence maxima around 350 nm. The hydrochloride salt form of 4-(2-ethoxyethoxy)aniline is expected to be non-fluorescent or weakly fluorescent. To induce fluorescence, the sample would likely need to be neutralized to the free base form. The fluorescence properties, including the excitation and emission maxima, quantum yield, and lifetime, would be sensitive to the solvent polarity and the presence of quenching agents.

Table 3: Predicted Fluorescence Spectral Data for 4-(2-Ethoxyethoxy)aniline (Free Base)

| Parameter | Predicted Value/Range | Notes |

| Excitation Wavelength (λex) | ~ 280 - 300 nm | Corresponds to the secondary absorption band. |

| Emission Wavelength (λem) | ~ 340 - 360 nm | Dependent on solvent polarity. |

| Stokes Shift | ~ 40 - 80 nm | Difference between λex and λem. |

Chiroptical Spectroscopy (e.g., Circular Dichroism for Chiral Derivatives)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. Since this compound is itself achiral, it will not exhibit a CD spectrum. However, if this compound is used as a precursor to synthesize chiral derivatives, for example, by introducing a chiral center in the side chain or by forming a chiral complex, then CD spectroscopy would be an essential tool for their characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a CD signal. The sign and magnitude of the CD signal are sensitive to the absolute configuration and conformation of the molecule. This technique would be invaluable for determining the enantiomeric purity and studying the stereochemical features of any chiral derivatives of 4-(2-ethoxyethoxy)aniline.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture. For this compound, both gas and liquid chromatography are applicable for assessing purity and monitoring the progress of reactions.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the hydrochloride salt is non-volatile, the free base, 4-(2-ethoxyethoxy)aniline, can be analyzed by GC. Derivatization of the amine group, for instance, by acylation, can improve its volatility and chromatographic behavior. A variety of capillary columns with different stationary phases (e.g., non-polar DB-5ms or intermediate polarity DB-17) can be employed for the separation of aniline derivatives. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds, including salts. Reversed-phase HPLC is the most common mode for the analysis of aniline derivatives. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. The retention of this compound will be dependent on the mobile phase composition, pH, and temperature. Detection is usually performed with a UV detector, set at one of the absorption maxima of the compound. HPLC is particularly useful for purity determination, allowing for the separation of starting materials, by-products, and degradation products.

Table 4: Representative Chromatographic Conditions for the Analysis of 4-(2-Ethoxyethoxy)aniline

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC (for free base) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | FID or MS |

| HPLC (for hydrochloride) | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | UV (e.g., at 254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The inherent polarity of the aniline moiety and the ether linkages makes it well-suited for separation using reversed-phase HPLC.

A typical analytical method for this compound would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The buffer, often phosphate or acetate (B1210297), helps to control the pH and ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. The organic modifier, commonly acetonitrile or methanol, is adjusted to achieve optimal separation from potential impurities.

Research Findings:

The pH of the mobile phase plays a significant role in the chromatography of aniline derivatives. Maintaining a slightly acidic pH (e.g., pH 3-4) can suppress the silanol (B1196071) interactions between the basic amine group and the stationary phase, resulting in improved peak shape and reduced tailing. The addition of an ion-pairing reagent is generally not necessary for this compound but can be explored if peak shape issues persist.

Detection is typically achieved using a UV detector, as the benzene ring in the aniline structure provides strong chromophoric activity. A detection wavelength in the range of 240-260 nm is generally suitable for achieving high sensitivity.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

Interactive Data Table: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 ± 0.5 min |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and non-volatile, the free base, 4-(2-Ethoxyethoxy)aniline, can be analyzed by GC after a suitable sample preparation step, such as extraction into an organic solvent under basic conditions.

The primary challenge in the GC analysis of anilines is their tendency to exhibit peak tailing due to interactions between the polar amine group and active sites on the column and injector liner. This can be mitigated by using deactivated liners and columns specifically designed for the analysis of basic compounds. Capillary columns with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), are commonly used for the separation of aromatic amines.

Research Findings:

For the successful GC analysis of aniline derivatives, proper sample introduction and column selection are paramount. Splitless injection is often preferred for trace analysis to ensure the transfer of the entire sample onto the column, thereby maximizing sensitivity. The injector temperature must be optimized to ensure complete volatilization of the analyte without causing thermal degradation.

Derivatization can be a valuable strategy to improve the chromatographic behavior of anilines. Acylation of the amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can reduce its polarity, leading to more symmetrical peaks and improved resolution. However, this adds an extra step to the sample preparation process.

A flame ionization detector (FID) is a common choice for the detection of 4-(2-Ethoxyethoxy)aniline, as it is a carbon-containing organic compound. For higher sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) can be employed, which provides an enhanced response for nitrogen-containing compounds. For definitive identification, a mass spectrometer (MS) can be used as the detector.

A proposed GC method for the analysis of the free base form of the compound is outlined in the table below.

Interactive Data Table: GC Method Parameters for 4-(2-Ethoxyethoxy)aniline Analysis

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | 12.2 ± 0.7 min |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a stable molecular geometry.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. samipubco.com For 4-(2-Ethoxyethoxy)aniline (B1612612) hydrochloride, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization minimizes the total energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would typically use a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net The results of such an optimization provide a detailed picture of the molecule's ground-state geometry. For instance, the pyramidalization of the amino group and the conformation of the flexible ethoxyethoxy side chain are key structural parameters that can be precisely determined. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for 4-(2-Ethoxyethoxy)aniline This table presents hypothetical data based on typical DFT calculation results for similar aniline (B41778) derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. samipubco.com For 4-(2-Ethoxyethoxy)aniline hydrochloride, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights these reactive regions. Other quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactivity. epstem.net

Table 2: Illustrative Frontier Molecular Orbital Properties for 4-(2-Ethoxyethoxy)aniline This table presents hypothetical data based on typical FMO analysis for similar aniline derivatives.

Computational Studies on Intermolecular Interactions and Solvation Effects

The behavior of this compound in a solution or condensed phase is governed by its interactions with surrounding molecules. Computational methods can model these interactions, providing insight into solvation and intermolecular bonding. researchgate.net Studies on similar aniline derivatives often investigate hydrogen bonding patterns and their effects on the molecule's properties. bohrium.com

For this compound, key interactions would include hydrogen bonding between the anilinium group (-NH3+) and solvent molecules (like water) or counter-ions (Cl-). The ether oxygens in the ethoxyethoxy chain can also act as hydrogen bond acceptors. researchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the effects of a solvent on the molecule's geometry and electronic properties, providing a more realistic representation of its behavior in solution. nih.gov

Prediction of Reaction Pathways and Product Formation

Computational chemistry is a valuable tool for predicting the course of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various possible reaction pathways. nih.gov

For this compound, this could involve modeling its oxidation, which is a common reaction for aniline derivatives. rsc.org Calculations can determine the most susceptible sites for oxidation on the aromatic ring or the amino group and predict the structure of the resulting products. researchgate.net Theoretical investigations can also explore the mechanisms of other reactions, such as electrophilic substitution on the aniline ring, by comparing the energy barriers of different pathways. researchgate.net This predictive power helps in understanding the compound's stability and potential degradation pathways. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov MD is particularly useful for molecules with significant conformational flexibility, such as the ethoxyethoxy side chain in this compound. mdpi.com

An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, tracking the molecule's conformational changes over nanoseconds or longer. mdpi.com This analysis can reveal the preferred conformations of the flexible side chain, the timescale of transitions between different shapes, and how these conformations are influenced by the solvent. The results provide a statistical understanding of the molecule's structural ensemble, which is often more representative of its real-world behavior than a single static structure.

Table 3: List of Compound Names

Applications in Specialized Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

The primary amine group of 4-(2-Ethoxyethoxy)aniline (B1612612) hydrochloride is a key functional handle that allows for its participation in a wide array of organic reactions. It readily undergoes diazotization, acylation, and condensation reactions, making it a valuable precursor for constructing more complex molecular frameworks.

In the field of heterocyclic chemistry, this compound is particularly useful for the synthesis of substituted quinazolines and other nitrogen-containing ring systems. The aniline (B41778) moiety can be cyclized with various reagents to form the core quinazoline (B50416) structure, while the ethoxyethoxy tail provides a point for further functionalization or for tuning the solubility and other physicochemical properties of the final molecule. This strategic use allows chemists to build intricate molecules with desired functionalities, which is critical in the development of new materials and biologically active compounds.

Integration into Advanced Polymer Systems

The unique combination of an aromatic amine and a flexible, polar side chain in 4-(2-Ethoxyethoxy)aniline makes it a valuable monomer for the synthesis of advanced polymer systems with tailored properties.

Development of Functionalized Conductive Polymers

The aniline portion of the molecule allows for its oxidative polymerization to form polyaniline-type conductive polymers. The presence of the 2-ethoxyethoxy side chain imparts several advantageous properties to the resulting polymer. This side chain can improve the solubility of the polymer in common organic solvents, which is often a significant challenge in the processing of rigid-backbone conductive polymers.

Furthermore, the ether linkages in the side chain can coordinate with metal ions, offering a route to the development of new sensor materials or catalysts. The flexibility of the side chain can also influence the morphology and processability of the polymer, making it more amenable to forming films and other structures necessary for electronic device fabrication. Research in this area focuses on tuning the electrical conductivity and electrochemical properties of these polymers by varying the side chain and polymerization conditions.

Utilization in Polymer Electrolytes and Energy Storage Devices

The ethoxyethoxy side chain of 4-(2-Ethoxyethoxy)aniline is structurally similar to segments of poly(ethylene oxide) (PEO), a well-known polymer electrolyte host. This structural feature makes polymers derived from this aniline derivative promising candidates for applications in solid-state batteries and other energy storage devices.

The ether oxygens in the side chain can effectively solvate lithium ions and other charge carriers, facilitating ion transport within the polymer matrix. By incorporating this monomer into a polymer backbone, it is possible to create materials that combine the mechanical integrity of a solid polymer with the ionic conductivity of a liquid electrolyte. This approach is being explored for the development of safer, more durable, and flexible energy storage solutions.

Precursors for Medicinal Chemistry Scaffolds (Focus on chemical synthesis and structural design)

In medicinal chemistry, the design and synthesis of novel molecular scaffolds are crucial for the discovery of new therapeutic agents. 4-(2-Ethoxyethoxy)aniline hydrochloride serves as a valuable starting material for creating such scaffolds, particularly for targeting specific biological pathways.

Design and Synthesis of Quinazoline Derivatives as Chemical Probes

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities. This compound is a key building block in the synthesis of certain quinazoline-based molecules, including those designed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. googleapis.com The aniline nitrogen acts as a nucleophile in the key ring-forming step of the quinazoline synthesis.

The 4-(2-ethoxyethoxy) substituent plays a critical role in these designs. It can occupy specific binding pockets within the target protein, influencing the compound's potency and selectivity. By modifying this side chain, chemists can fine-tune the interaction of the molecule with its biological target, a crucial aspect of designing effective chemical probes for studying cellular processes.

Table 1: Selected Quinazoline Derivatives and their Precursors

| Derivative Class | Key Precursor | Synthetic Utility |

|---|---|---|

| EGFR Tyrosine Kinase Inhibitors | This compound | Provides the substituted aniline fragment for building the core quinazoline scaffold. |

Engineering Water-Soluble Analogs for Chemical Biology Applications

A significant challenge in chemical biology is ensuring that synthesized compounds have sufficient aqueous solubility to be used in biological assays. The ethoxyethoxy group on the aniline ring of this compound imparts a degree of hydrophilicity to the molecules derived from it.

This feature is particularly advantageous when designing chemical probes or other molecules for use in aqueous biological environments. The flexible ether-containing side chain can improve the solubility of larger, more complex molecules that might otherwise be difficult to study in biological systems. This allows for the development of tools that can more effectively probe biological pathways in their native environment, advancing our understanding of cellular function.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 4-(2-ethoxyethoxy)aniline (B1612612) hydrochloride is entering a new era, with a strong emphasis on green and sustainable chemistry principles. Traditional synthetic methods, while effective, often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The future of its synthesis lies in the development of cleaner, more efficient, and economically viable processes.

One promising avenue is the exploration of chemoenzymatic synthesis . This approach utilizes enzymes to catalyze key reaction steps, offering high selectivity and reducing the need for protecting groups and harsh reagents. For instance, immobilized nitroreductase enzymes are being investigated for the continuous synthesis of aniline (B41778) derivatives, a method that avoids high temperatures and expensive metal catalysts. While not yet specifically applied to 4-(2-ethoxyethoxy)aniline hydrochloride, this sustainable methodology presents a compelling template for its future production.

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Potential for a greener synthesis route, avoiding harsh chemicals. |

| Heterogeneous Catalysis (e.g., Pd/C) | Catalyst recyclability, milder reaction conditions | Can lead to more sustainable and cost-effective production methods. |

| Atom Economy Principles | Maximizes efficiency, minimizes waste | Designing synthetic pathways that are inherently more sustainable. |

Rational Design of Next-Generation Derivatives with Tailored Reactivity

The inherent structure of this compound, with its reactive amine group and flexible ethoxyethoxy side chain, makes it an excellent scaffold for the rational design of new derivatives with precisely tailored properties. By strategically modifying its structure, researchers can fine-tune its electronic, physical, and chemical characteristics for specific applications.

One area of intense interest is the development of derivatives for use in advanced electronics and materials science . Computational tools, such as Density Functional Theory (DFT), are being employed to predict how different substituents on the aniline ring will affect the electronic properties of the resulting molecules. This allows for the in silico design of derivatives with specific HOMO-LUMO energy gaps, which is crucial for applications in organic electronics. For example, the rational design of aniline-based diradical dications has demonstrated the potential to create novel materials with unique magnetic and electronic properties.

The ethoxyethoxy side chain also offers a rich playground for modification. By altering the length and composition of this chain, researchers can control the solubility, processability, and self-assembly behavior of the resulting molecules. This is particularly relevant for the development of new polymers and liquid crystals.

Furthermore, the amine group can be functionalized to introduce a wide array of chemical moieties, opening up possibilities for applications in areas such as:

Sensors: Derivatives can be designed to selectively bind to specific analytes, leading to a measurable change in their optical or electronic properties.

Bioconjugation: By incorporating biocompatible linkers, derivatives of this compound could be attached to biomolecules for applications in diagnostics and drug delivery.

Development of Advanced Materials Incorporating this compound Units

The unique combination of an aromatic amine and a flexible ether linkage in this compound makes it a valuable building block for the creation of a diverse range of advanced materials. Its incorporation into polymer backbones or as a functional pendant group can impart desirable properties such as conductivity, thermal stability, and responsiveness to external stimuli.

A significant area of exploration is the development of conductive polymers . Polyaniline and its derivatives are well-known for their electrical conductivity. By polymerizing this compound or its derivatives, it is possible to create new conductive materials with enhanced processability and solubility due to the flexible side chain. These materials could find applications in:

Antistatic coatings

Electromagnetic interference (EMI) shielding

Sensors and biosensors

Organic light-emitting diodes (OLEDs)

The presence of the ether linkages also introduces the potential for creating ion-conductive materials . The oxygen atoms in the ethoxyethoxy chain can coordinate with metal ions, facilitating their transport. This makes derivatives of this compound promising candidates for use in solid-state electrolytes for batteries and fuel cells.

Moreover, the ability of the aniline moiety to participate in hydrogen bonding and π-π stacking interactions can be harnessed to create self-assembling materials and supramolecular structures . These materials can exhibit interesting properties such as liquid crystallinity and the ability to form ordered thin films, which are valuable for applications in nanotechnology and photonics.

| Material Class | Potential Properties | Potential Applications |

| Conductive Polymers | Electrical conductivity, enhanced processability | Antistatic coatings, EMI shielding, sensors, OLEDs |

| Ion-Conductive Materials | Ionic conductivity | Solid-state electrolytes for batteries and fuel cells |

| Self-Assembling Materials | Ordered structures, liquid crystallinity | Nanotechnology, photonics, advanced coatings |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science